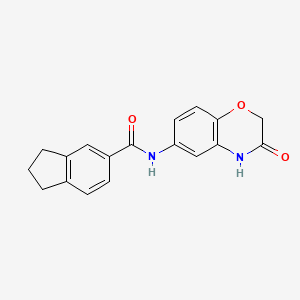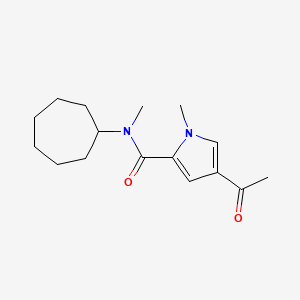
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide, also known as DPBA, is a chemical compound that has been widely used in scientific research due to its unique properties. DPBA is a synthetic compound that belongs to the class of benzodioxinyl amides and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide activates the TRPV1 channel by binding to a specific site on the channel protein, causing a conformational change that allows the channel to open and allow the influx of calcium ions into the cell. The influx of calcium ions activates downstream signaling pathways that are involved in pain sensation and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide inhibits the activity of PKC by binding to the enzyme and preventing it from phosphorylating its target proteins. This inhibition of PKC activity can lead to a variety of downstream effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been shown to have antioxidant and neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has several advantages for lab experiments. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide is a synthetic compound that can be easily synthesized and purified, which allows for reproducible results. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has also been shown to have a high degree of selectivity for its target proteins, which reduces the potential for off-target effects. However, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide also has some limitations for lab experiments. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.
Orientations Futures
For research involving N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide include investigating its potential as a therapeutic agent for pain, inflammation, and cancer, as well as further investigating its mechanism of action and potential for use in other biological processes.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-phenoxybutylamine. The resulting amide is then purified through a series of chromatographic techniques to obtain the final product, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been reported in several scientific journals and is considered to be a reliable and reproducible method.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been used in a variety of scientific research studies due to its unique properties. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has also been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cell signaling and regulation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide has been used in studies to investigate the role of TRPV1 and PKC in various biological processes, including pain, inflammation, and cancer.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-19(7-4-10-22-16-5-2-1-3-6-16)20-14-15-8-9-17-18(13-15)24-12-11-23-17/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFAJTXDUZLZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)


![N-[1-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2,6-difluorobenzamide](/img/structure/B7505015.png)




